molecular formula C10H11IO2 B1443332 3-(4-Iodophenoxy)butan-2-one CAS No. 30343-26-1

3-(4-Iodophenoxy)butan-2-one

Cat. No. B1443332
CAS RN: 30343-26-1
M. Wt: 290.1 g/mol
InChI Key: YFKVMGGPBPPXMP-UHFFFAOYSA-N
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Description

“3-(4-Iodophenoxy)butan-2-one” is a chemical compound with the CAS Number: 30343-26-1 . It has a molecular weight of 290.1 . The IUPAC name for this compound is 3-(4-iodophenoxy)-2-butanone .


Molecular Structure Analysis

The InChI code for “3-(4-Iodophenoxy)butan-2-one” is 1S/C10H11IO2/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .

Scientific Research Applications

Synthesis and Characterization

Synthesis Approaches : The synthesis of compounds related to 3-(4-Iodophenoxy)butan-2-one involves various chemical reactions, including O-Alkylation and Sonogashira coupling, to yield intermediates for further computational and spectroscopic analysis. These methods are foundational in creating compounds with potential optical and NLO properties, serving as a basis for exploring their applications in material science and chemistry (Praveenkumar et al., 2021).

Catalytic Processes : The electrocatalytic hydrogenation of similar compounds has been studied, revealing the influence of the catalytic surface and substrate concentration on product formation. This research provides insights into the electrochemical conversion processes, which could be applied in the synthesis or modification of 3-(4-Iodophenoxy)butan-2-one derivatives (Bryan & Grimshaw, 1997).

Chemical Structure and Properties

Crystallographic Analysis : Detailed crystallographic studies of related compounds offer insights into their structural properties, which can be essential for understanding the molecular framework and potential applications of 3-(4-Iodophenoxy)butan-2-one in areas such as material science and molecular engineering (Shi & Jiang, 1999).

Polyphenol Derivatives : Research into novel polyphenol lactone skeletons derived from related compounds highlights the potential for discovering new bioactive molecules with applications in pharmacology and biochemistry. These findings could pave the way for the development of new drugs or biochemical tools based on the structural motif of 3-(4-Iodophenoxy)butan-2-one (Wang et al., 2021).

Catalytic and Synthetic Applications

Bimetallic Catalysts : Research on multifunctional supported bimetallic catalysts for cascade reactions involving hydrogen auto transfer suggests potential applications in synthesizing 3-(4-Iodophenoxy)butan-2-one derivatives. These catalysts demonstrate efficiency in processes such as dehydrogenation, aldol condensation, and hydrogenation, which could be relevant for the synthesis and modification of the target compound (Morad et al., 2017).

One-Pot Synthesis Methods : Innovations in one-pot synthesis techniques, as applied to the creation of chromenone derivatives, could be adapted for the efficient synthesis of 3-(4-Iodophenoxy)butan-2-one derivatives. These methods emphasize the importance of catalysis and solvent-free conditions for sustainable and practical chemical synthesis (Han et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, butanone, indicates that it is highly flammable and causes serious eye irritation . It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3-(4-iodophenoxy)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKVMGGPBPPXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodophenoxy)butan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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